3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine-3-carboxaldehyde with hydrazine derivatives under specific conditions . One common method involves heating the reactants with a Vilsmeier-Haack complex at 70°C to form the desired pyrazole-4-carbaldehyde . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium dichromate (K2Cr2O7) to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole-4-carbinol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde involves its ability to interact with various molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a pyridinyl group.
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a pyridinyl group.
Uniqueness
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring with a pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHOXIYCATUVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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